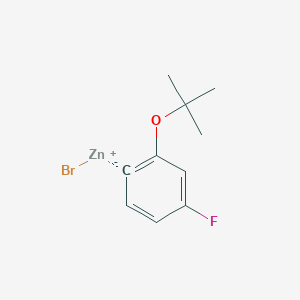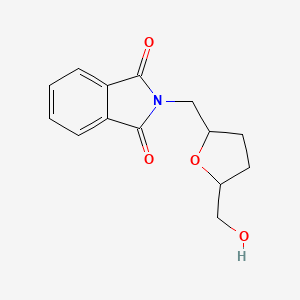
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydrofuran ring and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. The tetrahydrofuran ring can be introduced through a series of reactions involving hydroxymethylation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method not only reduces the environmental impact but also simplifies the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, reduced isoindoline derivatives, and substituted tetrahydrofuran derivatives .
Applications De Recherche Scientifique
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors, such as the dopamine receptor D2.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds like 2-hydroxymethyl tetrahydrofuran share the tetrahydrofuran ring but differ in the attached functional groups
Uniqueness
2-((5-(Hydroxymethyl)tetrahydrofuran-2-yl)methyl)isoindoline-1,3-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific biological targets, such as the dopamine receptor D2, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
2-[[5-(hydroxymethyl)oxolan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 |
Clé InChI |
LORMLKZEWBKXPO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1CN2C(=O)C3=CC=CC=C3C2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


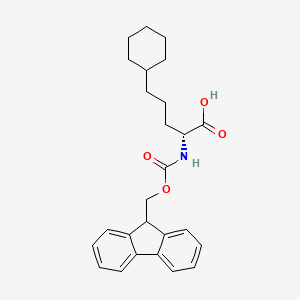
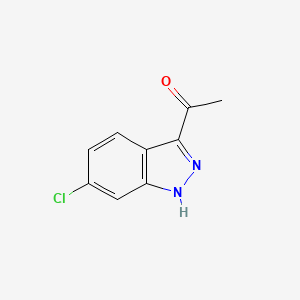

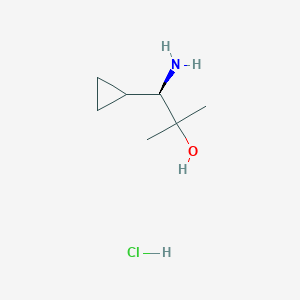


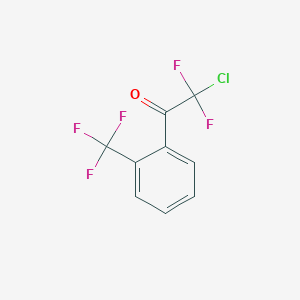
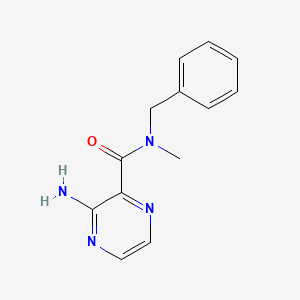
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
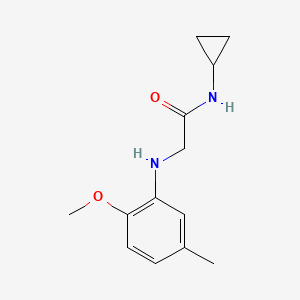
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)

